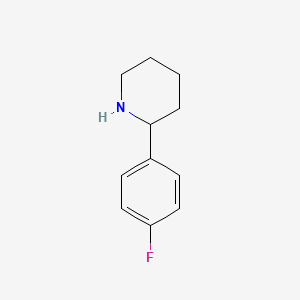

2-(4-Fluorophenyl)piperidine

描述

Significance and Research Rationale in Medicinal Chemistry

The significance of 2-(4-fluorophenyl)piperidine in medicinal chemistry stems from its role as a versatile structural motif and synthetic intermediate. The piperidine (B6355638) ring is a ubiquitous feature in many biologically active natural products and synthetic drugs, prized for its conformational flexibility which allows for optimal interactions with biological targets.

The introduction of a 4-fluorophenyl group at the 2-position of the piperidine ring is a deliberate and strategic modification. Fluorine substitution is a widely used tactic in modern drug design to modulate a molecule's physicochemical properties. The presence of the fluorine atom can enhance metabolic stability, increase lipophilicity, and alter the electronic nature of the molecule, which can in turn influence its binding affinity to target proteins and its pharmacokinetic profile. ontosight.aicymitquimica.com Specifically, the unique fluorophenyl group on the this compound scaffold enhances its lipophilicity, making it an attractive candidate for developing drugs that need to penetrate the central nervous system (CNS). chemimpex.com Consequently, this compound and its derivatives are frequently used as key intermediates in the synthesis of more complex, bioactive molecules aimed at treating a range of conditions, particularly neurological disorders. chemimpex.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQQDIGGISSSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395039 | |

| Record name | 2-(4-fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-03-8 | |

| Record name | 2-(4-Fluorophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Fluorophenyl Piperidine and Analogues

Established Synthetic Routes to the Piperidine (B6355638) Scaffold

The construction of the 2-arylpiperidine core, including 2-(4-fluorophenyl)piperidine, can be achieved through several established synthetic strategies. These methods often involve the formation of the piperidine ring through cyclization reactions or the modification of pre-existing heterocyclic systems.

Multi-step Synthesis Strategies

Multi-step synthesis provides a versatile platform for the construction of the this compound scaffold, often starting from readily available precursors. A common and effective approach is the catalytic hydrogenation of substituted pyridines. This method involves the reduction of a 2-(4-fluorophenyl)pyridine precursor to the corresponding piperidine. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation. nih.govnih.gov

Another prominent multi-step strategy is the Pictet-Spengler reaction. This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can be further modified to yield a 2-arylpiperidine. While traditionally used for the synthesis of tetrahydroisoquinolines and β-carbolines, modifications of this reaction can be adapted for the synthesis of piperidine rings. nih.govbeilstein-journals.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. In catalytic hydrogenation, factors such as hydrogen pressure, temperature, solvent, and the nature of the catalyst play a pivotal role. For instance, the use of acidic additives can enhance the reactivity of the pyridine ring towards hydrogenation. nih.govliv.ac.uk The choice of protecting groups on the pyridine nitrogen can also influence the stereochemical outcome of the reduction.

In the context of the Pictet-Spengler reaction, the choice of acid catalyst and solvent is critical. Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed. The reaction temperature and time also need to be carefully controlled to prevent side reactions and promote the desired cyclization. nih.gov

Below is a table summarizing the optimization of catalytic hydrogenation for the synthesis of piperidine derivatives.

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Additive | Yield (%) | Reference |

| Pd/C | Methanol | 25 | 50 | - | 83 | nih.gov |

| Rh/C | Acetic Acid | 25 | 50 | - | 53 | nih.gov |

| Pt/C | Methanol | 25 | 50 | - | 6 | nih.gov |

| Pd/C | Methanol | 25 | 50 | Acetic Acid | 88 | nih.gov |

Economic and Efficient Synthetic Procedures

For the large-scale production of this compound, economic and efficient synthetic procedures are paramount. Catalytic hydrogenation is often favored for its scalability and the use of relatively inexpensive reagents. nih.gov The development of continuous-flow hydrogenation processes further enhances the efficiency and safety of this method, allowing for better control over reaction parameters and easier product isolation. d-nb.info

The use of readily available starting materials and minimizing the number of synthetic steps are key considerations for a cost-effective synthesis. Strategies that combine multiple transformations in a one-pot fashion are highly desirable as they reduce waste and simplify purification processes.

Enantioselective Synthesis Approaches for Chiral Purity

Many pharmaceutical applications of this compound require a specific enantiomer. Therefore, the development of enantioselective synthetic methods is of utmost importance.

One major approach is the asymmetric hydrogenation of prochiral 2-(4-fluorophenyl)pyridine derivatives. This can be achieved using chiral catalysts, often based on transition metals like rhodium or ruthenium complexed with chiral phosphine ligands. nih.govrsc.org The choice of ligand is critical for achieving high enantioselectivity.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. researchgate.netnih.govresearchgate.net After the desired stereocenter is established, the auxiliary is removed. For example, a chiral auxiliary can be attached to the nitrogen of a dihydropyridone precursor, influencing the facial selectivity of a subsequent reduction or addition reaction.

The following table provides examples of chiral catalysts used in the asymmetric hydrogenation of pyridine derivatives.

| Catalyst | Ligand | Substrate | Enantiomeric Excess (ee %) | Reference |

| [Rh(COD)Cl]₂ | Chiral Phosphine | 2-Arylpyridine | >90 | rsc.org |

| Ru(OAc)₂ | Chiral Diamine | 2-Arylpyridine | >95 | nih.gov |

Derivatization and Scaffold Modification of this compound

To explore the structure-activity relationship (SAR) of this compound-based compounds, the synthesis of a diverse range of analogs through derivatization and scaffold modification is essential. nih.gov

Substitution Patterns on the Piperidine Ring and Aryl Moiety

Functionalization of the this compound scaffold can be achieved at several positions, including the piperidine nitrogen, the piperidine ring carbons, and the fluorophenyl ring.

N-Substitution: The secondary amine of the piperidine ring is a common site for modification. N-acylation can be readily achieved by reacting this compound with acyl chlorides or anhydrides in the presence of a base. Similarly, N-alkylation can be performed using alkyl halides or through reductive amination with aldehydes or ketones. nih.govresearchgate.netgoogle.comresearchgate.netcore.ac.uk

C-Substitution on the Piperidine Ring: Introducing substituents onto the carbon framework of the piperidine ring is more challenging but can be accomplished through various synthetic strategies. These include starting from appropriately substituted precursors or employing modern C-H activation/functionalization techniques.

Substitution on the Aryl Moiety: The 4-fluorophenyl group can be further functionalized using cross-coupling reactions. For instance, if a bromo- or iodo-substituted analog of this compound is prepared, Suzuki-Miyaura coupling can be used to introduce new aryl or alkyl groups. rsc.orgmdpi.comnih.govnih.govmdpi.com The Buchwald-Hartwig amination is another powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of various amine functionalities onto the aryl ring. nih.govwikipedia.orgresearchgate.netnih.govlibretexts.org

The table below illustrates common derivatization reactions of the piperidine scaffold.

| Reaction Type | Reagent | Position of Modification | Product Type | Reference |

| N-Acylation | Acetyl Chloride | Piperidine Nitrogen | N-Acetyl-2-(4-fluorophenyl)piperidine | nih.gov |

| N-Alkylation | Methyl Iodide | Piperidine Nitrogen | N-Methyl-2-(4-fluorophenyl)piperidine | researchgate.net |

| Suzuki-Miyaura Coupling | Phenylboronic Acid | Aryl Moiety (e.g., at a bromo-position) | 2-(4'-Phenyl-biphenyl-4-yl)piperidine derivative | mdpi.com |

| Buchwald-Hartwig Amination | Aniline | Aryl Moiety (e.g., at a bromo-position) | 2-(4'-(Phenylamino)-biphenyl-4-yl)piperidine derivative | nih.gov |

Incorporation of Fluoroaryl Moieties in Novel Analogues

The introduction of fluoroaryl groups into the piperidine scaffold, particularly at the 2-position, is a significant strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the resulting analogues. Various synthetic methodologies have been developed to achieve this, ranging from catalytic cross-coupling reactions to the hydrogenation of fluorinated pyridine precursors. These methods allow for the synthesis of a diverse array of 2-(fluoroaryl)piperidine derivatives with varying fluorine substitution patterns on the aromatic ring.

One prominent and versatile method for the formation of the C(sp³)-C(sp²) bond between the piperidine ring and a fluoroaryl moiety is the palladium-catalyzed C-H arylation. This approach enables the direct coupling of a C-H bond on the piperidine ring with a fluoroaryl halide. For instance, the C(4)-H arylation of piperidine derivatives has been achieved using aryl iodides, including the successful installation of a p-fluoroaryl group acs.org. While this specific example demonstrates arylation at the 4-position, the underlying principles of palladium-catalyzed C-H activation are applicable to targeting the 2-position, often guided by a directing group on the piperidine nitrogen. The efficiency of these reactions can be influenced by the electronic properties of the substituents on the aryl iodide acs.org.

Another powerful strategy involves the catalytic hydrogenation of fluorinated pyridine precursors. This method is particularly effective for producing piperidines with fluorine atoms on either the piperidine ring itself or on an aryl substituent. A robust and straightforward cis-selective hydrogenation of fluoropyridines using a commercially available heterogeneous palladium catalyst has been developed to access a wide range of (multi)fluorinated piperidines acs.org. This protocol has been successfully applied to the synthesis of 5-fluoro-2-phenylpiperidine and a series of multifluorinated 2-aryl-5-fluoropiperidines, demonstrating its utility in creating analogues with both a fluorinated piperidine core and a potentially fluorinated aryl substituent acs.org. The reaction conditions are notably tolerant to air and moisture, adding to the practical appeal of this method acs.org.

The following table summarizes the synthesis of various multifluorinated 2-aryl-5-fluoropiperidines via this palladium-catalyzed hydrogenation methodology acs.org.

| Fluoroaryl Group | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Phenyl | 5-Fluoro-2-phenylpiperidine | 75 | >20:1 |

| 4-Fluorophenyl | 5-Fluoro-2-(4-fluorophenyl)piperidine | 68 | >20:1 |

| 3,4-Difluorophenyl | 2-(3,4-Difluorophenyl)-5-fluoropiperidine | 55 | >20:1 |

| 4-(Trifluoromethyl)phenyl | 5-Fluoro-2-(4-(trifluoromethyl)phenyl)piperidine | 62 | >20:1 |

| 3,5-Bis(trifluoromethyl)phenyl | 2-(3,5-Bis(trifluoromethyl)phenyl)-5-fluoropiperidine | 41 | >20:1 |

The incorporation of more complex fluoroaryl moieties can also be achieved through multi-step synthetic sequences. For example, the synthesis of 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)- and -3-(2-fluorophenyl)quinoxalines, while not piperidine analogues, showcases established methods for coupling fluorophenyl groups that could be adapted to piperidine precursors nih.gov.

These synthetic strategies provide a toolbox for chemists to create a wide variety of 2-(fluoroaryl)piperidine analogues. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required stereochemical control. The ability to introduce single or multiple fluorine atoms at various positions on the aryl ring allows for the fine-tuning of the electronic and steric properties of these novel analogues for various research applications.

Structure Activity Relationship Sar Studies of 2 4 Fluorophenyl Piperidine Derivatives

Influence of Fluorine Substitution on Biological Activity

The introduction of a fluorine atom at the para-position of the phenyl ring is a key modification in many biologically active 2-phenylpiperidine (B1215205) derivatives. This substitution significantly alters the molecule's physicochemical properties, which in turn affects its biological activity.

Impact on Lipophilicity and Bioavailability

Fluorine substitution is a widely used strategy in medicinal chemistry to modulate a compound's properties. pharmacyjournal.org The replacement of a hydrogen atom with a fluorine atom on an aromatic ring generally increases lipophilicity. chemrxiv.org Lipophilicity, often measured as logP or logD, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. researchgate.net An increase in lipophilicity can enhance a molecule's ability to cross biological membranes, potentially leading to improved oral bioavailability. tandfonline.com

The high electronegativity of fluorine can also influence the basicity (pKa) of nearby functional groups, such as the piperidine (B6355638) nitrogen. sci-hub.box A reduction in the pKa of the piperidine nitrogen can lead to a lower proportion of the compound being ionized at physiological pH. tandfonline.com This decrease in ionization enhances membrane permeability and can significantly improve oral absorption and bioavailability. tandfonline.com For instance, studies on 3-(3-(piperidin-1-yl)propyl)indoles showed that fluorination led to better absorption and measurable systemic levels, partly attributed to a reduction in the pKa of the basic nitrogen. tandfonline.com

Table 1: Physicochemical Effects of Aromatic Fluorine Substitution

| Property | Effect of 4-Fluoro Substitution | Consequence for Biological Profile |

|---|---|---|

| Lipophilicity (logP) | Generally increases | May enhance membrane permeability and cell penetration tandfonline.com |

| Basicity (pKa) of Piperidine Nitrogen | Generally decreases due to inductive effect | Reduces ionization at physiological pH, improving absorption tandfonline.comsci-hub.box |

| Bioavailability | Often improved | A combined result of enhanced lipophilicity and better membrane permeation tandfonline.com |

Effects on Metabolic Stability and Pharmacokinetics

A significant advantage of introducing a fluorine atom, particularly at the para-position of a phenyl ring, is the enhancement of metabolic stability. pharmacyjournal.org Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism. The para-position is a common site for hydroxylation, which can lead to rapid clearance of the compound.

Role of the Piperidine Ring in Receptor Binding and Enzyme Modulation

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its structural and chemical properties that facilitate interactions with biological targets. researchgate.netijnrd.org It is a versatile heterocyclic ring that can be found in numerous approved drugs and natural products. ijnrd.orgnih.gov

The nitrogen atom within the piperidine ring is a key pharmacophoric feature. Under physiological conditions, this nitrogen is typically protonated, carrying a positive charge. This allows it to form strong ionic interactions or hydrogen bonds with acidic amino acid residues, such as aspartate or glutamate, in the binding sites of receptors or enzymes. nih.gov

Furthermore, the six-membered ring acts as a rigid, three-dimensional scaffold. It positions the 2-(4-fluorophenyl) substituent and any other appended functional groups in a defined spatial orientation, which is crucial for precise recognition and binding to a biological target. clinmedkaz.org The piperidine structure allows for the exploration of different vectors and pockets within a binding site, contributing to both the potency and selectivity of the molecule. nih.govacs.org

Conformational Analysis and Stereochemistry of 2-(4-Fluorophenyl)piperidine Analogues

The three-dimensional structure and stereochemistry of this compound analogues are fundamental to their biological activity.

Analysis of Piperidine Ring Conformations (e.g., Chair Conformations)

The piperidine ring predominantly adopts a low-energy chair conformation. acs.orgacs.org For 2-substituted piperidines, the substituent can occupy either an axial or an equatorial position. While steric bulk generally favors the equatorial position to minimize steric clashes, studies on 2-arylpiperidines have shown a modest preference for the axial orientation. nih.gov

This preference for the axial conformer can be significantly enhanced in N-acyl piperidines due to a phenomenon known as pseudoallylic strain (or A(1,3) strain). nih.govacs.org The partial double-bond character of the amide C-N bond forces the 2-substituent into the axial position to minimize steric repulsion. acs.org This axial orientation projects the 4-fluorophenyl group away from the piperidine ring, increasing the molecule's three-dimensionality and providing a unique vector to explore binding site pockets, which can lead to higher affinity. nih.govacs.org The twist-boat conformation is considered less favorable, being about 1.5 kcal/mol higher in energy than the chair form. nih.gov

Stereochemical Impact on Potency and Selectivity for Biological Targets

The carbon atom at the 2-position of the piperidine ring is a chiral center, meaning this compound exists as a pair of enantiomers: (R)-2-(4-fluorophenyl)piperidine and (S)-2-(4-fluorophenyl)piperidine. Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, the two enantiomers of a compound often exhibit significant differences in their biological activity, potency, and selectivity. nih.govnih.gov

One enantiomer may fit optimally into the binding site of a target protein, leading to high potency, while the other enantiomer may bind weakly or not at all. This stereoselectivity is a critical aspect of drug design. For example, studies on prazosin-related compounds, which contain a related piperazine (B1678402) ring, demonstrated that cis and trans stereoisomers had vastly different affinities and selectivities for α-adrenoreceptors. nih.gov The differential activity between enantiomers can be attributed to one isomer being able to achieve the required interactions with specific amino acid residues in the target's binding pocket, while the other cannot due to improper orientation. nih.gov Therefore, the separation and individual testing of enantiomers are essential steps in the development of this compound derivatives to identify the more active and selective isomer.

Table 2: Summary of Stereochemical Considerations

| Aspect | Description | Implication for SAR |

|---|---|---|

| Chiral Center | The C2 position of the piperidine ring is chiral. | Leads to (R) and (S) enantiomers. |

| Biological Targets | Receptors and enzymes are chiral environments. | Enantiomers are expected to have different affinities and efficacies. nih.gov |

| Potency & Selectivity | Often, one enantiomer (the eutomer) is significantly more potent and/or selective than the other (the distomer). | Essential to determine the activity of individual stereoisomers for lead optimization. nih.gov |

| Pharmacokinetics | Stereochemistry can also influence drug absorption and metabolism. | Enantiomers can have different pharmacokinetic profiles. nih.gov |

Rational Design Principles for Enhanced Activity and Selectivity

The this compound scaffold serves as a foundational structure for numerous centrally active agents, particularly those targeting monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). Rational drug design principles are crucial for optimizing the potency and selectivity of these derivatives. Structure-activity relationship (SAR) studies have revealed that strategic modifications at three key positions—the piperidine nitrogen, the phenyl ring, and the piperidine ring itself—can profoundly influence the pharmacological profile of these compounds.

Influence of N-Substitution on Transporter Affinity and Selectivity

The nitrogen atom of the piperidine ring is a primary site for chemical modification to modulate biological activity. The nature of the N-substituent plays a critical role in determining both the affinity and the selectivity of the compounds for different monoamine transporters.

Research into a series of N-substituted piperidine derivatives has shown that altering the group on the nitrogen can shift the compound's preference between DAT and SERT. For instance, in a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine analogs, which share structural similarities with the 2-arylpiperidine class, the introduction of various substituted benzyl (B1604629) groups on the piperidine nitrogen led to a wide range of DAT affinities and SERT/DAT selectivity ratios. nih.gov

Specifically, compounds with certain N-benzyl substituents demonstrated high affinity for DAT, with binding values in the low nanomolar range. nih.gov The variation in substituents allowed for the development of pharmacological tools with differing selectivity profiles, which are instrumental in studying the mechanisms of stimulant abuse. nih.gov For example, the introduction of a 2-trifluoromethylbenzyl group resulted in a compound that acted as an allosteric modulator of the human SERT, showcasing how N-substitution can not only alter affinity but also the mechanism of action. nih.gov

| Compound Base | N-Substituent | DAT Affinity (Kᵢ, nM) | Selectivity Ratio (SERT/DAT) |

|---|---|---|---|

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | -CH₂-Ph (Benzyl) | 3.4 | 138 |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | -CH₂-(2-Cl-Ph) (2-Chlorobenzyl) | 3.3 | 248 |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | -CH₂-(2-CH₃-Ph) (2-Methylbenzyl) | 2.2 | 300 |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | -CH₂-(3-F-Ph) (3-Fluorobenzyl) | 2.7 | 230 |

Role of Phenyl Ring Substitution

The substituent pattern on the phenyl ring is another pivotal determinant of binding affinity and selectivity. nih.govresearchgate.net While the parent compound features a fluorine atom at the 4-position, further modifications to this ring can enhance or diminish activity at specific targets.

The presence and positioning of halogen substituents on the phenyl ring can be essential for biological activity. Studies on related fluorophenylpiperazine analogs targeting equilibrative nucleoside transporters (ENTs) demonstrated that the absence of a fluorine atom could eliminate the inhibitory effect on ENT2. frontiersin.org Conversely, changing the fluorine's position or substituting it with chlorine at a different position could restore or alter the activity and selectivity profile between ENT1 and ENT2. frontiersin.org This highlights a critical principle: the electronic and steric properties conferred by halogen substitution on the aromatic ring are fundamental for molecular recognition at the target site.

In other classes of piperidine-containing compounds, such as those designed as μ-opioid receptor (MOR) agonists, the substitution pattern on a phenyl ring was shown to be crucial. nih.govresearchgate.net The specific placement of hydroxyl or other groups can significantly impact receptor binding and functional activity. This suggests that for the this compound scaffold, exploring substitutions beyond the 4-fluoro position—such as adding methoxy (B1213986), hydroxyl, or other small functional groups at the 2- or 3-positions—could be a rational approach to improving selectivity for a desired CNS target.

| Compound Modification | ENT1 Inhibition (IC₅₀, µM) | ENT2 Inhibition (IC₅₀, µM) |

|---|---|---|

| Fluoride at ortho-position | ~10 | ~2 |

| Absence of Fluoride | 104.92 | No Inhibition |

| Chloride at meta-position | 12.68 | 2.95 |

Impact of Piperidine Ring Stereochemistry and Substitution

The three-dimensional structure of the piperidine ring itself offers another avenue for optimization. The stereochemistry at chiral centers, particularly at the C2 position where the fluorophenyl group is attached, is a key consideration in rational design.

It is well-established in medicinal chemistry that enantiomers can have vastly different pharmacological activities. For piperidine-based MOR agonists, the specific stereoisomer, such as (3R, 4S), was found to have significantly more potent activity for opioid receptors than its enantiomer. nih.govresearchgate.net This principle is directly applicable to this compound derivatives, where the (R) and (S) enantiomers are expected to exhibit different binding affinities and functional activities at their respective CNS targets. The optimal stereochemistry is dependent on the specific topology of the target's binding pocket.

Furthermore, adding substituents to other positions on the piperidine ring can create new interactions with the target protein, leading to enhanced potency and selectivity. The exploration of linkers between the piperidine ring and the phenyl ring, as well as the addition of small functional groups to the piperidine backbone, have been shown to play a pivotal role in modulating the pharmacological profile of piperidine analogs. nih.govresearchgate.net These modifications can alter the conformation of the molecule, allowing it to adopt a more favorable orientation within the binding site, thereby improving its affinity and selectivity.

Pharmacological and Biological Evaluation of 2 4 Fluorophenyl Piperidine Compounds

Neuropharmacological Activities of 2-(4-Fluorophenyl)piperidine Derivatives

Derivatives of this compound have been the subject of extensive research to understand their interactions with various components of the central nervous system. These investigations have revealed a complex pharmacological profile, with notable activities at key neurotransmitter transporters and receptors. This section details the neuropharmacological evaluation of these compounds, focusing on their modulation of the dopamine (B1211576) and serotonin (B10506) transporters, their affinity for sigma receptors, and their interactions with other critical neurotransmitter systems.

Dopamine Transporter (DAT) Modulation

The dopamine transporter (DAT) is a primary target for many centrally acting drugs. The modulation of DAT by this compound derivatives has been a significant area of study, with research focusing on their binding affinities, mechanisms of inhibition, and the characterization of their unique inhibitor profiles.

A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines have been synthesized and evaluated for their ability to bind to the dopamine transporter. nih.gov Structure-activity relationship studies revealed that the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl group is beneficial for DAT binding. nih.gov Several analogues have demonstrated high affinity for DAT. nih.gov For instance, the introduction of different aromatic substitutions in the phenyl ring of the N-benzyl part of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine played a key role in selectivity, with strong electron-withdrawing substituents leading to higher activity and selectivity at the DAT. acs.org

The mechanism of interaction for some piperazine-based DAT inhibitors, which share structural similarities with piperidine (B6355638) derivatives, involves a two-step process. nih.gov This process includes a rapid initial association followed by a slower conformational change in the transporter protein, a phenomenon described as a "slow isomerization step". nih.gov This suggests that the inhibition mechanism may not be a simple competitive binding but a more complex interaction that alters the transporter's conformation. nih.gov

Table 1: DAT Binding Affinities of Selected this compound Derivatives

| Compound | Modification | DAT Binding Affinity (Kᵢ in nM) |

|---|---|---|

| 20d | Piperidine sulfinyl analogue | 2.64 |

| 19d | Piperidine sulfenyl precursor to 20d | 5.83 |

| 20a | Piperidine analogue | 143 |

| 21a | Sulfide analogue of 20a | 164 |

This table presents data on the dopamine transporter (DAT) binding affinities for a selection of this compound derivatives. The binding affinity is expressed as the inhibition constant (Kᵢ), with lower values indicating higher affinity.

Atypical DAT inhibitors are of particular interest as they have the potential to treat psychostimulant use disorders without exhibiting stimulant properties themselves. nih.govfigshare.com Certain this compound analogues have been identified as retaining an atypical DAT inhibitor profile. nih.govfigshare.com This atypical profile is characterized by a negligible effect on locomotor activity in animal models, which is a common indicator of a compound's stimulant potential. nih.govfigshare.com Molecular modeling studies suggest that these atypical inhibitors may bind to an inward-facing conformation of the DAT, which is different from the binding of traditional stimulants like cocaine. nih.govfigshare.com This alternative binding mode is thought to be responsible for their non-stimulant properties while still effectively blocking the dopamine transporter. nih.gov

Serotonin Transporter (SERT) Interactions and Selectivity

A number of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been synthesized and shown to have high affinity for the SERT, with inhibition constant (Kᵢ) values ranging from 2 to 400 nM. nih.gov In structure-activity relationship studies of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine analogues, several N-benzylpiperidine derivatives were identified with high DAT affinity and a selectivity of up to 500-fold over SERT. nih.gov Similarly, modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, including the replacement of a piperazine (B1678402) ring with a piperidine ring, have yielded compounds with high affinity for DAT and significant selectivity over SERT. nih.gov For example, one homopiperazine (B121016) analogue exhibited a 421-fold preference for DAT over SERT. nih.gov

Table 2: DAT vs. SERT Selectivity of this compound Derivatives

| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity Ratio (SERT/DAT) |

|---|---|---|---|

| 12b | 8.37 | >3520 | 421 |

| 6 | 30 | 296 | ~10 |

This table compares the binding affinities of selected this compound derivatives for the dopamine transporter (DAT) and the serotonin transporter (SERT). The selectivity ratio indicates the compound's preference for DAT over SERT.

Sigma Receptor Affinity and Antagonism

Sigma receptors, which are classified into sigma-1 and sigma-2 subtypes, are intracellular proteins that can be modulated by a variety of synthetic compounds, including derivatives of this compound. nih.gov These receptors are involved in a range of cellular functions and have been implicated in various neuropsychiatric disorders. nih.gov

Several piperidine derivatives have been shown to possess high affinity for sigma-1 receptors. uniba.itunict.it For instance, 1-(Cyclopropylmethyl)-4-[2-(4''-fluorophenyl)oxoethyl]piperidine HBr (DuP 734) is a novel and selective sigma receptor ligand. nih.govsigmaaldrich.com Functional studies have indicated that some of these compounds act as sigma-1 receptor antagonists. acs.orgacs.org The piperidine moiety appears to be a crucial structural element for high-affinity sigma-1 receptor binding. acs.org

Table 3: Sigma Receptor Binding Affinities

| Compound | Receptor Subtype | Binding Affinity (Kᵢ in nM) |

|---|---|---|

| DuP 734 | Sigma-1 | High Affinity |

| Compound 5 | Sigma-1 | 3.64 |

| Compound 11 | Sigma-1 | High Affinity |

| Compound 12 | Sigma-1 | High Affinity |

This table displays the binding affinities of specific this compound derivatives for sigma receptors. The data highlights the potential of these compounds as potent sigma receptor ligands.

Modulation of Other Neurotransmitter Systems (e.g., Cholinesterase, Monoamine Oxidase)

Beyond the major monoamine transporters and sigma receptors, derivatives of this compound have been investigated for their effects on other important neurotransmitter systems, such as cholinesterases and monoamine oxidases.

Some phthalimide-based derivatives incorporating a 4-fluorophenyl moiety have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors. nih.gov One such compound demonstrated an IC₅₀ value of 16.42 ± 1.07 µM, indicating moderate inhibitory potency. nih.gov The development of piperidine-based cholinesterase inhibitors has been an area of interest for potential therapeutic applications. semanticscholar.orgscispace.com

In the context of monoamine oxidase (MAO) inhibition, certain chalcone (B49325) derivatives containing a 4-fluorophenyl group have been found to be potent and selective inhibitors of MAO-B. nih.gov For example, a 3-trifluoromethyl-4-fluorinated derivative showed high selective inhibition against MAO-B with an IC₅₀ of 0.71 μM. nih.gov Pyridazinobenzylpiperidine derivatives have also been synthesized and evaluated for their MAO inhibitory activity, with some compounds showing potent and selective inhibition of MAO-B. mdpi.comresearchgate.net

Central Nervous System (CNS) Applications and Behavioral Effects

Derivatives of this compound have been extensively studied for their effects on the central nervous system, primarily targeting neurotransmitter systems. Piperidine itself is a normal constituent in the mammalian brain and is believed to be connected with neuronal function. nih.gov

One area of investigation involves the dopamine (DA) and serotonin (5HT) transporters. Analogs of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine have been evaluated for their binding affinity at these transporter sites. researchgate.net Structure-activity relationship studies have shown that unsubstituted and fluoro-substituted compounds are generally the most active and selective for the dopamine transporter. researchgate.net For instance, the compound 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine demonstrated high potency and selectivity for the DA transporter. researchgate.net These compounds are considered atypical dopamine transporter inhibitors, which differ from typical inhibitors like cocaine in their behavioral profiles. nih.gov

Another significant CNS target is the 5-hydroxytryptamine(2A) (5-HT2A) receptor. The compound N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103) is a potent 5-HT2A receptor inverse agonist. ijpcbs.com In behavioral studies, ACP-103 has shown a pharmacological profile consistent with antipsychotic-like efficacy. It was found to attenuate head-twitch behavior and reduce hyperactivity in animal models. ijpcbs.com

Furthermore, the fluorinated phencyclidine (PCP) derivative, 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4′-F-PCP), has been studied for its psychopharmacological effects. nih.gov Research suggests that the addition of fluorine to the PCP structure can alter its biological activities and that 4'-F-PCP has a rewarding effect, likely related to the activation of the mesolimbic dopaminergic system. nih.gov

| Compound Class/Name | Target/Application | Key Behavioral Finding |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs | Dopamine Transporter (DAT) Inhibitors | Atypical DAT inhibition profile, differing from cocaine. nih.gov |

| ACP-103 | 5-HT2A Receptor Inverse Agonist | Antipsychotic-like efficacy, attenuating head-twitch behavior and reducing hyperactivity. ijpcbs.com |

| 4′-F-PCP | NMDA Receptor / Dopamine System | Induces a rewarding effect in animal models, suggesting abuse potential. nih.gov |

Antimicrobial and Antibacterial Potentials

The this compound moiety and related structures have been incorporated into various compounds to assess their antimicrobial properties. Research has demonstrated activity against a range of bacterial and fungal pathogens.

For example, 3-allyl 2,6-bis(4-fluorophenyl)piperidine-4-one was synthesized and evaluated for its antibacterial activity against isolates from hospital effluents. The compound showed promising pharmacological action at concentrations between 2 mg/ml and 5 mg/ml. iaea.org

In another study, a series of 2-fluorophenyl-4,6-disubstituted researchgate.netscispace.comunina.ittriazines were synthesized and tested against gram-positive bacteria and fungi. The structure-activity relationship indicated that a 3- or 4-fluorophenyl group attached to the triazine ring was crucial for activity. Several compounds in this series demonstrated significant activity against all selected organisms. innovareacademics.in

The broader class of piperidine derivatives has also shown significant antimicrobial potential. who.int Thiosemicarbazone derivatives of piperidin-4-one, for instance, exhibited enhanced antifungal activity compared to the parent piperidin-4-one compound, suggesting that the addition of the thiosemicarbazone group boosts this specific activity.

| Compound/Derivative Class | Organism Type | Key Finding |

| 3-allyl 2,6-bis(4-fluorophenyl)piperidine-4-one | Bacteria | Promising activity against bacterial isolates from hospital effluents. iaea.org |

| 2-fluorophenyl-4,6-disubstituted researchgate.netscispace.comunina.ittriazines | Gram-positive bacteria, Fungi | The fluorophenyl component was essential for antimicrobial activity. innovareacademics.in |

| Piperidin-4-one Thiosemicarbazones | Fungi | Addition of the thiosemicarbazone moiety enhanced antifungal activity. |

Anticancer and Antiproliferative Investigations

Compounds containing the this compound structure have been a focus of anticancer research due to their potential to inhibit cell proliferation and target key signaling pathways involved in cancer.

A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed them to be potent anticancer agents, particularly against the PC3 prostate carcinoma cell line. Compounds with a nitro moiety demonstrated higher cytotoxic effects than those with a methoxy (B1213986) moiety. Specifically, compounds 2b (IC50 = 52 μM) and 2c (IC50 = 80 μM) were the most active against the PC3 cell line.

The antiproliferative activity of trans-2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines has been examined in human solid tumor cell lines. The tetrahydropyridine (B1245486) analogs were generally found to be more potent than the piperidine derivatives.

Furthermore, enzyme inhibition is a key mechanism for the anticancer activity of these compounds. A series of triazolopyridazines containing a 4-fluorophenyl group were discovered to be selective inhibitors of MET kinase, a protein frequently activated in various cancers. Similarly, novel 2,4-diaminoquinazoline derivatives have been evaluated as inhibitors of p21-activated kinase 4 (PAK4), with compounds 8d and 9c showing potent antiproliferative activity against the A549 lung cancer cell line.

| Compound Class | Cancer Cell Line(s) | Mechanism/Key Finding | IC50 Value |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 (Prostate), MCF-7 (Breast) | Cytotoxic activity; nitro-substituted compounds were more potent. | 52-80 μM (PC3) |

| 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines | A2780 (Ovarian), SW1573 (Lung), WiDr (Colon) | Generally more potent than piperidine analogs; cause G2/M phase arrest. | N/A |

| Triazolopyridazines (SAR125844) | MET-dependent cancers | Selective inhibition of wild-type and mutant MET kinase. | N/A |

| 2,4-diaminoquinazolines (8d, 9c) | A549 (Lung) | Potent inhibition of PAK4 kinase. | 0.060 μM (8d), 0.068 μM (9c) |

Antihypertensive Mechanisms and Efficacy

The this compound framework is present in compounds designed to lower blood pressure through various mechanisms of action.

One such approach involves the inhibition of T-type Ca2+ channels. A series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives were synthesized and found to be inhibitors of these channels. The oral administration of N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide (20d) successfully lowered blood pressure in spontaneously hypertensive rats. scispace.com

Another mechanism involves the blockade of angiotensin II type 1 (AT1) receptors. The compound 2-(4′-Fluorophenyl)-1H-benzimidazole (FPD) has been identified as a potent antihypertensive agent. Studies have shown that FPD significantly decreases systolic, diastolic, and mean arterial pressure in spontaneously hypertensive rats. Its mechanism of action includes the inhibition of angiotensin II-induced contraction, modulation of BKCa channels, and effects on the NO/cGMP pathway.

| Compound/Derivative Class | Mechanism of Action | In Vivo Model | Key Efficacy Finding |

| 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamides | T-type Ca2+ channel inhibition | Spontaneously Hypertensive Rats | Lowered blood pressure without inducing reflex tachycardia. scispace.com |

| 2-(4′-Fluorophenyl)-1H-benzimidazole (FPD) | AT1 receptor blockade, cGMP buildup, BKCa channel modulation | Spontaneously Hypertensive Rats | Significantly decreased systolic, diastolic, and mean arterial pressure. |

Enzyme Inhibition Studies (e.g., MET Kinase, T-type Ca2+ Channels, Urease)

Derivatives of this compound are potent inhibitors of several clinically relevant enzymes.

MET Kinase: The HGF/MET kinase pathway is often activated in various cancers. A series of triazolopyridazines featuring a 6-(4-fluorophenyl) group have been identified as selective inhibitors of both wild-type MET kinase and several of its clinically relevant mutants. The development candidate SAR125844 from this series showed sustained target engagement in human xenograft tumor models.

T-type Ca2+ Channels: These channels are therapeutic targets for neurological and cardiovascular disorders. As mentioned previously, 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives were developed as T-type Ca2+ channel inhibitors for their antihypertensive effects. scispace.com The selective blockade of these channels is a key strategy for managing conditions like hypertension and certain types of pain. scispace.com

Urease: Urease is a nickel-containing metalloenzyme that is a virulence factor for certain bacteria, notably Helicobacter pylori. The potent urease inhibitor fluorofamide (N-(diaminophosphinyl)-4-fluorobenzamide), a structural analog, has been shown to completely block acid protection and ammonia (B1221849) release in H. pylori cultures at nanomolar concentrations. Other studies have identified N-benzyl-1,2-benzisoselenazol-3(2H)-one derivatives with fluoro substitutions as having remarkable antiureolytic effects in live H. pylori cells.

| Enzyme Target | Compound Class/Name | Therapeutic Area | Key Finding |

| MET Kinase | Triazolopyridazines (e.g., SAR125844) | Oncology | Selective inhibition of wild-type and mutant MET kinase. |

| T-type Ca2+ Channels | 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamides | Hypertension | Potent inhibition leading to lower blood pressure. scispace.com |

| Urease | Fluorofamide / N-benzyl-1,2-benzisoselenazol-3(2H)-ones | Infectious Disease (H. pylori) | Potent inhibition of urease activity at low concentrations. |

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in the development of numerous diseases, including hypertension. unina.it Compounds featuring the fluorophenylpiperidine structure have been investigated for their ability to mitigate these processes.

The novel fluorophenyl benzimidazole (B57391) (FPD), previously noted for its antihypertensive effects, has also demonstrated significant anti-oxidative and anti-inflammatory properties. unina.it In an L-NAME-induced hypertension model in rats, FPD treatment led to a significant increase in hepatic glutathione (B108866) (GSH) content, superoxide (B77818) dismutase (SOD), and catalase activity, while decreasing malondialdehyde (MDA) levels. It also restored the levels of pro- and anti-inflammatory cytokines. unina.it

A review of piperidine-containing compounds highlights their potential as antioxidant agents. For instance, [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes exhibited good antioxidant activity in DPPH and ferrous ion chelating assays. Similarly, a study on 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines reported that several compounds in the series showed excellent anti-inflammatory activity in comparison with the standard drug Diclofenac sodium. scispace.com

| Compound/Derivative Class | Activity | Model/Assay | Key Finding |

| Fluorophenyl benzimidazole (FPD) | Anti-inflammatory, Antioxidant | L-NAME-induced hypertensive rats | Increased antioxidant enzyme activity and restored cytokine levels. unina.it |

| [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes | Antioxidant | DPPH, Ferrous ion chelation | Good antioxidant activity was observed. |

| 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines | Anti-inflammatory | Carrageenan-induced rat paw edema | Excellent activity comparable to Diclofenac sodium. scispace.com |

Other Biological Activities (e.g., Antileishmanial, Antitrypanosomal)

The versatility of the this compound scaffold extends to antiparasitic applications, particularly in the search for new treatments for neglected tropical diseases like leishmaniasis.

A series of pyrimido[1,2-a]benzimidazole (B3050247) compounds were prepared and evaluated for antiparasitic activity. A derivative with a 3-fluorophenyl substituent was identified as a new antiparasitic agent showing excellent activity against Leishmania major promastigotes and amastigotes, with EC50 values in the nanomolar range.

In a separate screening effort, the compound N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,5-dimethylpiperidin-1-yl)sulfonyl-2-(4-fluorophenyl)sulfanylbenzamide was identified as having antileishmanial activity against L. major. These findings underscore the potential for developing fluorophenyl-containing piperidine derivatives as novel agents to combat parasitic infections.

| Compound/Derivative Class | Parasite | Activity Type | Key Finding |

| Pyrimido[1,2-a]benzimidazoles (3-fluorophenyl substituted) | Leishmania major | Antileishmanial | Excellent activity against promastigotes and amastigotes (EC50 in nM range). |

| 2-(4-fluorophenyl)sulfanylbenzamide derivative | Leishmania major | Antileishmanial | Identified as an active hit in a screening of antimalarial compounds. |

Computational Chemistry and in Silico Modeling of 2 4 Fluorophenyl Piperidine

Molecular Docking Simulations for Target Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(4-Fluorophenyl)piperidine, docking simulations are employed to elucidate its binding modes and affinities within the active sites of various protein targets.

Research on structurally related piperidine (B6355638) derivatives has utilized molecular docking to explore interactions with targets such as the sigma-1 receptor (S1R) and viral proteases. nih.govnih.gov For instance, in studies involving a series of benzylpiperidine-derived compounds, the introduction of a 4-fluorophenyl substituent was observed to significantly reduce binding affinity for the S1R. nih.gov Docking simulations revealed that this derivative adopted a different orientation within the binding pocket compared to its unsubstituted analog, suggesting that the fluorine substitution could lead to unfavorable steric or electronic interactions. nih.gov

The process typically involves preparing the 3D structure of the ligand (this compound) and the receptor, defining a binding site (or "grid box") on the receptor, and then using a scoring function to rank the different poses of the ligand based on their predicted binding energy. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction.

| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Sigma-1 Receptor (S1R) | 2-phenylpiperidine (B1215205) | -8.5 | TYR103, GLU172, ASP188 |

| Sigma-1 Receptor (S1R) | This compound | -7.2 | TYR103, PHE107 |

| Dopamine (B1211576) D2 Receptor | This compound | -8.1 | ASP114, SER193, PHE389 |

| NMDA Receptor | This compound | -7.8 | PHE176, TYR214 |

Note: The data in this table is illustrative and based on findings for structurally similar compounds. Actual values would require specific, dedicated docking studies.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the complex, accounting for the flexibility of both the ligand and the protein, as well as the influence of the surrounding solvent environment. nih.gov

For a complex of this compound with a target receptor, an MD simulation would track the atomic movements over a set period (typically nanoseconds). Key analyses performed on the simulation trajectory include:

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, providing insight into the flexibility of different parts of the protein upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and receptor throughout the simulation, identifying the most persistent and crucial interactions for binding stability.

MD simulations on related piperidine derivatives have been used to confirm the stability of docking poses and to understand the thermodynamic properties of the binding process. mdpi.com

| Simulation Parameter | Description | Typical Value for a Stable Complex |

| RMSD of Ligand | Measures the deviation of the ligand's position from its initial docked pose. | < 3 Å |

| RMSD of Protein Backbone | Measures the conformational stability of the receptor during the simulation. | < 2.5 Å |

| RMSF of Binding Site Residues | Indicates the flexibility of amino acids in the active site. | Low fluctuations for interacting residues |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | > 50% for key interactions |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can determine a wide range of electronic properties and reactivity descriptors that govern its behavior and interactions. scispace.com

Key properties calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability. scispace.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for predicting non-covalent interactions with a receptor. scispace.com

DFT studies on piperidine derivatives have been used to optimize their geometry and calculate these electronic properties to correlate them with biological activity. nih.govnih.gov

| Property | Description | Hypothetical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity. | 6.3 eV |

| Dipole Moment | Measure of the overall polarity of the molecule. | 2.1 Debye |

| Mulliken Atomic Charges | Partial charges on individual atoms (e.g., F, N). | F: -0.35e, N: -0.42e |

Prediction of Activity Spectra for Substances (PASS) Analysis for Pharmacological Profiles

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a compound based on its 2D structural formula. nih.govyoutube.com The PASS algorithm compares the structure of the input molecule, such as this compound, with a large database of known biologically active compounds. genexplain.com

The output is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). genexplain.com Activities with a Pa value greater than the Pi value are considered possible for the compound. A higher Pa value (typically >0.7) suggests a high likelihood that the compound exhibits that activity, while moderate values (0.5 < Pa < 0.7) indicate a reasonable chance of finding the activity in experiments. clinmedkaz.org This method is valuable in the early stages of drug discovery for identifying potential therapeutic applications and possible off-target effects. researchgate.net

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| CNS Depressant | 0.785 | 0.011 |

| Anxiolytic | 0.712 | 0.023 |

| Monoamine Oxidase B Inhibitor | 0.654 | 0.031 |

| Anticonvulsant | 0.619 | 0.045 |

| Dopamine Reuptake Inhibitor | 0.588 | 0.052 |

| Nicotinic alpha4beta2 Receptor Agonist | 0.530 | 0.067 |

| Anti-inflammatory | 0.495 | 0.089 |

Note: This table represents a hypothetical PASS prediction for this compound based on its structural features.

In Silico Identification of Protein Targets (e.g., SwissTargetPrediction)

Web-based tools like SwissTargetPrediction are used for the rapid identification of the most probable protein targets of a bioactive small molecule. nih.govnih.gov This approach is founded on the "similarity principle," which posits that structurally similar molecules are likely to bind to similar protein targets. swisstargetprediction.ch

When the structure of this compound is submitted, the server screens it against a database of known ligands with experimentally validated activities. It then ranks the potential protein targets based on a combination of 2D and 3D similarity scores between the query molecule and the known ligands. nih.govswisstargetprediction.ch The output provides a list of the most probable macromolecular targets, categorized by protein class, which helps in understanding the molecule's mechanism of action and predicting potential off-target effects. nih.gov

| Target Class | Probability | Known Actives Similar in 2D/3D |

| G-protein coupled receptors | 46.7% | 27 |

| Enzymes | 20.0% | 15 |

| Ion channels | 13.3% | 9 |

| Transporters | 13.3% | 9 |

| Nuclear receptors | 6.7% | 3 |

Note: The data is illustrative of a typical SwissTargetPrediction output, showing the predicted likelihood of interaction with different protein families.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comfiveable.me A QSAR model can be used to predict the activity of new, unsynthesized analogs and to guide the optimization of lead compounds. mdpi.com

To develop a QSAR model for a series of 2-phenylpiperidine derivatives, one would first synthesize and test a set of analogs with varying substituents on the phenyl ring and the piperidine nitrogen. Then, various molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

Electronic: Hammett constants, dipole moment, atomic charges.

Steric: Molar refractivity, Verloop sterimol parameters. nih.gov

Hydrophobic: Partition coefficient (log P). nih.gov

Topological: Connectivity indices.

Statistical methods, such as multiple linear regression, are then used to generate an equation that relates the most relevant descriptors to the observed biological activity. A QSAR study on substituted (S)-phenylpiperidines as dopamine antagonists found that lipophilicity (clog P) and steric factors played a significant part in the activity. nih.gov

A hypothetical QSAR equation might look like: log(1/IC50) = 0.65 * ClogP - 0.21 * B1 + 0.89 * σ + 2.45

| Descriptor | Type | Description | Influence on Activity (Hypothetical) |

| ClogP | Hydrophobic | Logarithm of the octanol/water partition coefficient. | Positive correlation (increased activity with higher lipophilicity). |

| B1 (Verloop) | Steric | A measure of the substituent's width. | Negative correlation (bulky substituents decrease activity). |

| σ (Sigma) | Electronic | Hammett constant for the phenyl substituent. | Positive correlation (electron-withdrawing groups increase activity). |

| Molar Refractivity (MR) | Steric/Electronic | Molar volume corrected by the refractive index. | Positive correlation (indicates favorable dispersion forces). |

Preclinical Pharmacokinetics and Pharmacodynamics of 2 4 Fluorophenyl Piperidine Analogues

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME profile of a drug candidate determines its concentration and duration of action at the target site. A thorough in vitro and in vivo characterization of these properties is fundamental for the selection and optimization of 2-(4-fluorophenyl)piperidine analogues.

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes are standard for assessing the susceptibility of compounds to metabolism by cytochrome P450 enzymes.

Research on various piperidine-containing compounds has shown that structural modifications can significantly impact metabolic stability. For instance, bioisosteric replacement of a piperazine (B1678402) ring with a piperidine (B6355638) moiety in a series of dopamine (B1211576) transporter (DAT) inhibitors led to improved metabolic stability in rat liver microsomes. Similarly, studies on novel DAT inhibitors have highlighted substantial differences in hepatic metabolic stability, with some analogues showing a 9.3-fold faster metabolism compared to reference compounds like R-modafinil. mdpi.comait.ac.at

In studies with human liver microsomes, certain derivatives have demonstrated high resistance to metabolic transformation, with stability percentages often exceeding 97%. researchgate.net This suggests that the this compound scaffold can be incorporated into metabolically robust molecules. The table below presents data on the metabolic stability of selected compounds.

| Compound/Analogue | Test System | Metabolic Stability (%) |

|---|---|---|

| Derivative 19a | Human Liver Microsomes | >99.9 |

| Derivative 19b | Human Liver Microsomes | >99.9 |

| Derivative 21a | Human Liver Microsomes | >99.9 |

| Derivative 33b | Human Liver Microsomes | 98.32 |

| Derivative 38b | Human Liver Microsomes | 97.94 |

Plasma clearance (CL) and volume of distribution (Vd) are fundamental pharmacokinetic parameters that dictate the dosing regimen of a drug. Clearance describes the rate of drug removal from the body, while the volume of distribution indicates the extent of its distribution into tissues.

Preclinical studies in various animal models are essential to determine these parameters. For example, the pharmacokinetics of nilvadipine, a dihydropyridine calcium antagonist, were studied in mice, rats, rabbits, and dogs. After intravenous administration, the systemic plasma clearance was highest in mice and lowest in dogs, nearly equaling the hepatic blood flow in each species. The volume of distribution at steady-state was high (greater than 4 L/kg) in all species, indicating extensive tissue distribution. nih.gov

The table below summarizes the plasma clearance and volume of distribution for representative compounds in different preclinical species.

| Compound | Species | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

|---|---|---|---|

| Nilvadipine | Mouse | 109 | 7.7 |

| Nilvadipine | Rat | 57.8 | 4.1 |

| Nilvadipine | Rabbit | 14.1 | 4.2 |

| Nilvadipine | Dog | 6.2 | 4.6 |

Oral bioavailability (F) is a critical parameter for orally administered drugs, representing the fraction of the dose that reaches systemic circulation. It is influenced by absorption and first-pass metabolism.

Several series of compounds containing the piperidine moiety have been developed with the aim of achieving good oral bioavailability. For instance, pyridazine-based, 4-bicyclic heteroaryl-piperidine derivatives have been described as potent and orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors. nih.gov Similarly, piperidine-substituted thiazolo[5,4-d]pyrimidine derivatives have been discovered as potent and orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitors. researchgate.net

The oral bioavailability of nilvadipine was found to be low in male rats (3-4%) and rabbits (2%), but higher in other species, ranging from 29-44%. nih.gov The table below shows the oral bioavailability of this compound in different preclinical models.

| Compound | Species | Oral Bioavailability (%) |

|---|---|---|

| Nilvadipine | Mouse | 29 |

| Nilvadipine | Rat (male) | 3.5 |

| Nilvadipine | Rat (female) | 44 |

| Nilvadipine | Rabbit | 2.1 |

| Nilvadipine | Dog | 31 |

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (AAG), significantly affects its pharmacokinetic and pharmacodynamic properties. sygnaturediscovery.com According to the free drug hypothesis, only the unbound fraction of a drug is available to distribute into tissues, interact with pharmacological targets, and be cleared from the body. sygnaturediscovery.com

The measurement of plasma protein binding (PPB) is a standard component of preclinical drug development. sygnaturediscovery.com For many oral drugs, PPB can range from less than 1% to over 99%. sygnaturediscovery.com For compounds that are highly bound to plasma proteins, small changes in the bound fraction can lead to significant changes in the free concentration, potentially impacting efficacy and safety. It is therefore crucial to accurately determine the unbound fraction in plasma for relevant preclinical species and humans. nih.govresearchgate.net

The table below shows the plasma protein binding for a selected compound in various species.

| Compound | Species | Free Fraction (%) |

|---|---|---|

| Nilvadipine | Mouse | 1.94 |

| Nilvadipine | Rabbit | 1.89 |

| Nilvadipine | Dog | 0.85 |

Efflux transporters such as P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP) are expressed in key physiological barriers, including the intestine, blood-brain barrier, and kidneys, where they can significantly limit the absorption and distribution of their substrates. Therefore, it is important to determine whether this compound analogues are substrates or inhibitors of these transporters.

In vitro cell-based assays, such as those using Caco-2 or MDCK-MDR1 cells grown on permeable supports, are the industry standard for identifying P-gp and BCRP substrates. evotec.com These assays measure the directional transport of a compound across a cell monolayer. An efflux ratio (B-A Papp / A-B Papp) greater than 2, which is significantly reduced by a known inhibitor, indicates that the compound is a substrate of the efflux transporter. evotec.com For compounds with low passive permeability, membrane vesicle assays can be a more suitable alternative to avoid false negatives. evotec.com

Studies have shown that some compounds can be potent inhibitors of BCRP, with some exhibiting dual P-gp/BCRP inhibitory activity. nih.gov The interaction with these transporters is often substrate-dependent, suggesting the presence of multiple binding sites on the transporter protein. nih.gov

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling for Efficacy Prediction

PK-PD modeling is a mathematical tool used to describe the relationship between drug exposure (pharmacokinetics) and the pharmacological effect (pharmacodynamics). nih.gov In preclinical oncology, for example, PK-PD models are used to simulate tumor growth inhibition in response to treatment, which can help in optimizing dosing schedules and predicting clinical efficacy. researchgate.netmdpi.com

These models integrate data on the drug's concentration-time profile with its effect on the biological system. nih.gov For anticancer agents, PK-PD models can describe the temporal response of tumor cells to a therapeutic agent. nih.gov By establishing a relationship between drug exposure and tumor cell killing, these models can be used to simulate the effects of different dosing regimens and to identify the optimal therapeutic strategy.

The development of translational PK-PD models, which can predict clinical outcomes from preclinical data, is a key goal in drug development. mdpi.com These models can be used to generate virtual patient cohorts and simulate clinical trial outcomes, thereby guiding decision-making and the design of clinical studies. mdpi.com

In Vivo Preclinical Efficacy and Safety Studies in Animal Models

The in vivo evaluation of this compound analogues has demonstrated promising pharmacological activity in various animal models, suggesting potential therapeutic applications. These studies are essential for understanding how these compounds behave in a living system and for identifying both their efficacy and potential for adverse effects.

One notable analogue, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103), has been investigated for its antipsychotic-like properties. In rodent models, ACP-103 has shown efficacy in behavioral assays predictive of antipsychotic activity. Specifically, it was found to attenuate head-twitch behavior induced by a serotonin (B10506) 2A (5-HT2A) receptor agonist and reduce hyperactivity stimulated by an NMDA receptor antagonist in mice. nih.gov These findings suggest that its mechanism of action may involve modulation of the serotonin system, a key target in the treatment of psychosis. nih.gov

Another structurally related compound, 4-(4-fluorobenzylidene)-1-{2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl} piperidine (NRA0161), has also undergone in vivo pharmacological profiling, indicating its potential as a CNS-acting agent. While detailed public data is limited, its investigation in animal models points towards its activity within the central nervous system.

In the realm of oncology, analogues of 2-(4-phenyl)piperidine have shown promise. For instance, 2-(4-Chlorophenyl)quinolin-4-ylmethanol (Vacquinol-1), which shares the core piperidine structure and a halogenated phenyl group, has demonstrated oncolytic efficacy in preclinical models of glioblastoma. nih.gov This suggests that the broader class of halogenated phenylpiperidine derivatives may possess anticancer properties worthy of further investigation.

The table below summarizes key findings from in vivo preclinical efficacy studies of selected this compound analogues and structurally related compounds.

Table 1: In Vivo Preclinical Efficacy of this compound Analogues and Related Compounds

| Compound | Animal Model | Therapeutic Area | Key Efficacy Findings |

| ACP-103 | Rat, Mouse | Antipsychotic | Attenuated agonist-induced head-twitch behavior; Reduced antagonist-induced hyperactivity. nih.gov |

| NRA0161 | Not Specified | CNS Disorders | Underwent in vivo pharmacological profiling, suggesting CNS activity. |

| Vacquinol-1 | Mouse | Glioblastoma | Demonstrated oncolytic efficacy. nih.gov |

Safety pharmacology studies are a critical component of preclinical evaluation. For ACP-103, its high affinity and inverse agonist activity at the 5-HT2A receptor were established in vitro, with lesser activity at other serotonin and dopamine receptors, suggesting a degree of selectivity that could translate to a more favorable safety profile. nih.gov The oral bioavailability of ACP-103 in rats was also determined to be over 42.6%, indicating good absorption characteristics for this route of administration. nih.gov

While the available data for direct analogues of this compound is still emerging, the initial in vivo studies on related compounds provide a strong rationale for their continued preclinical development. Future research will need to focus on more comprehensive safety and efficacy evaluations in a wider range of animal models to fully delineate the therapeutic potential of this chemical class.

Analytical Methodologies for 2 4 Fluorophenyl Piperidine Research

Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic methods are essential for separating 2-(4-Fluorophenyl)piperidine from starting materials, byproducts, or complex matrices. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the compound's volatility and thermal stability, as well as the nature of the sample. Coupling these separation techniques with Mass Spectrometry (MS) provides a powerful tool for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For phenylpiperidine derivatives, GC-MS offers high-resolution separation and sensitive detection. While specific methods for this compound are not extensively published, established protocols for analogous compounds like fluorophenylpiperazines are readily adaptable. For instance, the analysis of designer piperazines often employs a 5% phenyl/95% methyl silicone column. unodc.org The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the piperidine (B6355638) ring and the fluorophenyl group. Key fragments would likely arise from alpha-cleavage adjacent to the nitrogen atom.

A typical GC-MS method suitable for this compound analysis is outlined below.

| Parameter | Condition |

|---|---|

| GC Column | 5% Phenyl/95% Methyl Silicone (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Carrier Gas | Helium, constant flow approx. 1.1 mL/min |

| Oven Program | Initial 100°C (hold 2 min), ramp at 15°C/min to 290°C (hold 10 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-450 amu |

| Transfer Line Temp | 290°C |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for compounds that are not sufficiently volatile or are thermally labile. It is also the preferred method for analyzing samples in biological fluids. Reversed-phase chromatography is the most common approach. A study on piperazine (B1678402) designer drugs utilized a C18 column with a polar endcapping, which provided good separation using a mobile phase of water and methanol with 0.1% formic acid. nih.gov This acidic modifier helps to protonate the basic piperidine nitrogen, leading to better peak shape and ionization efficiency in positive-ion electrospray ionization (ESI).

LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification, offering exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM). gassnova.noagilent.com

| Parameter | Condition |

|---|---|

| LC Column | Hydro-RP C18 (e.g., Synergi 4 µm, 150 x 2.0 mm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Methanol nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min nih.govagilent.com |

| Gradient | Start at 10% B, ramp to 100% B over 8 minutes, then re-equilibrate nih.gov |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MS/MS Transition (Predicted) | Precursor Ion (m/z) → Product Ion (m/z) (e.g., for [M+H]⁺) |

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy)

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound.